Pantoprazole sulfide-B-D-glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Pantoprazole sulfide-B-D-glucuronide, also known as this compound, is a useful research compound. Its molecular formula is C₂₂H₂₃F₂N₃O₉S and its molecular weight is 543.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Pantoprazole Sulfide-beta-D-glucuronide is a metabolite of the proton pump inhibitor Pantoprazole . The primary target of Pantoprazole is the (H+, K+)-ATPase enzyme, also known as the proton pump, located at the secretory surface of gastric parietal cells . This enzyme plays a crucial role in the final step of gastric acid production .
Mode of Action
Pantoprazole exerts its stomach acid-suppressing effects by preventing the final step in gastric acid production. It achieves this by covalently binding to sulfhydryl groups of cysteines found on the (H+, K+)-ATPase enzyme . This binding leads to inhibition of both basal and stimulated gastric acid secretion, irrespective of the stimulus . As the binding of Pantoprazole to the (H+, K+)-ATPase enzyme is irreversible, new enzyme needs to be expressed in order to resume acid secretion .
Biochemical Pathways
The biochemical pathway primarily affected by Pantoprazole involves the suppression of gastric acid secretion. By inhibiting the (H+, K+)-ATPase enzyme, Pantoprazole disrupts the final step in gastric acid production, leading to a decrease in both basal and stimulated gastric acid secretion .
Pharmacokinetics
It is known that the parent compound, pantoprazole, is well absorbed and has a rapid onset of action
Result of Action
The primary result of Pantoprazole’s action is the suppression of gastric acid secretion. This leads to the promotion of healing of tissue damage caused by gastric acid, making it useful in the treatment of conditions such as erosive esophagitis and gastric acid hypersecretion . It is also used for gastric protection to prevent recurrence of stomach ulcers or gastric damage from chronic use of NSAIDs .
Action Environment
The efficacy and stability of Pantoprazole can be influenced by various environmental factors. For instance, long-term use of PPIs such as Pantoprazole have been associated with possible adverse effects, including increased susceptibility to bacterial infections (including gastrointestinal C. difficile), reduced absorption of micronutrients including iron and B12, and an increased risk of developing hypomagnesemia and hypocalcemia which may contribute to osteoporosis and bone fractures later in life
Properties
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[5-(difluoromethoxy)-2-[(3,4-dimethoxypyridin-2-yl)methylsulfanyl]benzimidazol-1-yl]-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23F2N3O9S/c1-33-13-5-6-25-11(17(13)34-2)8-37-22-26-10-7-9(35-21(23)24)3-4-12(10)27(22)19-16(30)14(28)15(29)18(36-19)20(31)32/h3-7,14-16,18-19,21,28-30H,8H2,1-2H3,(H,31,32)/t14-,15-,16+,18-,19+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEFATFFTNRHGJX-MQOOWTBDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)CSC2=NC3=C(N2C4C(C(C(C(O4)C(=O)O)O)O)O)C=CC(=C3)OC(F)F)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=NC=C1)CSC2=NC3=C(N2[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)C=CC(=C3)OC(F)F)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23F2N3O9S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.